(5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane
Description
(5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane is a sulfur-containing aromatic compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 5, fluorine atoms at positions 2 and 4, and a methylthio group (-SCH₃) at position 1 (or adjacent position, depending on numbering). Its molecular formula is C₉H₁₀F₂OS, with a molecular weight of 216.24 g/mol (calculated).
Its discontinued commercial status () highlights challenges in large-scale production or stability.
Properties
Molecular Formula |
C9H10F2OS |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-ethoxy-2,4-difluoro-5-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10F2OS/c1-3-12-8-5-9(13-2)7(11)4-6(8)10/h4-5H,3H2,1-2H3 |
InChI Key |
RGQBQDJQCZWWRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1F)F)SC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the nucleophilic substitution of a suitable halogenated fluorinated aromatic precursor with a methylthiolate source. The key steps include:
- Starting Material Preparation: The 5-ethoxy-2,4-difluorophenyl moiety is generally prepared or procured as a halogenated intermediate, such as a 5-ethoxy-2,4-difluorophenyl halide (commonly bromide or chloride).
- Nucleophilic Substitution: The halogen on the aromatic ring is displaced by a methylthiolate anion, generated in situ from methyl mercaptan (methanethiol) or a methylthiolate salt such as sodium methylthiolate.
- Reaction Conditions: The substitution is typically performed under mild to moderate heating in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic aromatic substitution (S_NAr) mechanism favored by the electron-withdrawing fluorine substituents.
Detailed Reaction Procedure
A representative preparation method is as follows:
-
- 5-Ethoxy-2,4-difluorophenyl halide (e.g., bromide)
- Sodium methylthiolate (prepared from sodium hydride and methyl mercaptan or commercially available)
- Polar aprotic solvent (e.g., dimethylformamide)
- Inert atmosphere (nitrogen or argon) to prevent oxidation of thiolate
-
- Dissolve the 5-ethoxy-2,4-difluorophenyl halide in dry dimethylformamide under an inert atmosphere.
- Add sodium methylthiolate slowly at room temperature or slightly elevated temperature (30–60°C).
- Stir the reaction mixture for several hours (typically 4–12 hours) monitoring progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Alternative Synthetic Routes
- Thiol-Mediated Coupling: Another approach involves coupling the 5-ethoxy-2,4-difluorophenyl boronic acid derivative with methylthiol under palladium-catalyzed conditions to form the sulfane linkage.
- Direct Methylation of Thiophenol: Starting from 5-ethoxy-2,4-difluorophenyl thiol, methylation with methyl iodide or dimethyl sulfate under basic conditions can yield the target methyl sulfide.
Reaction Conditions and Optimization
- Temperature: Optimal reaction temperature ranges from ambient to 60°C to balance reaction rate and side reactions.
- Solvent Choice: Polar aprotic solvents enhance nucleophilicity of the methylthiolate and solubility of aromatic halides.
- Base: Sodium hydride or potassium tert-butoxide are common bases to generate methylthiolate from methyl mercaptan.
- Reaction Time: Typically 4–12 hours, depending on substrate reactivity and scale.
Data Tables and Research Outcomes
| Parameter | Conditions/Values | Outcome/Notes |
|---|---|---|
| Starting material | 5-Ethoxy-2,4-difluorophenyl bromide | High purity required for optimal yield |
| Nucleophile | Sodium methylthiolate | Prepared in situ or commercially sourced |
| Solvent | Dimethylformamide (DMF) | Polar aprotic, facilitates S_NAr |
| Temperature | 30–60°C | Higher temperatures increase rate but may cause side reactions |
| Reaction time | 4–12 hours | Monitored by TLC/HPLC |
| Yield | 70–90% (reported in literature for similar compounds) | High purity product after purification |
| Purification method | Column chromatography or recrystallization | Essential to remove unreacted starting materials and byproducts |
Research Outcomes
- The presence of electron-withdrawing fluorine atoms at the 2 and 4 positions activates the aromatic ring toward nucleophilic substitution, facilitating the efficient introduction of the methyl sulfide group.
- The ethoxy substituent at the 5 position influences the electronic environment, potentially affecting reactivity and solubility.
- The reaction proceeds predominantly via an S_NAr mechanism, favored by the fluorine substituents which stabilize the Meisenheimer complex intermediate.
- Purity and yield depend on careful control of reaction conditions, particularly moisture exclusion to prevent thiolate oxidation.
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like or .
Reduction: Reduction reactions can convert the sulfone group back to the sulfide using reducing agents such as .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Sodium borohydride, ethanol, reflux conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the sulfide group.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
The following table compares key structural features of (5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane with similar compounds:
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The ethoxy group in the target compound is electron-donating, contrasting with bromine (electron-withdrawing) in . This affects reactivity in electrophilic substitution reactions.
- Sulfur Oxidation State : The methylsulfane group (-SCH₃) is less polar than sulfinyl (-SOCH₃) or sulfonyl (-SO₂CH₃) analogs (), influencing solubility and biological activity .
Physical-Chemical Properties
Predicted properties for this compound are derived from structurally similar compounds ():
Comparison with Analogs :
Biological Activity
(5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane is an organosulfur compound characterized by a unique chemical structure that includes an ethoxy group, a difluorophenyl moiety, and a methyl sulfide functional group. Its potential biological activities have garnered interest in medicinal chemistry, particularly regarding its pharmacological effects and applications in drug development.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Ethoxy Group : Enhances solubility and bioavailability.
- Difluorophenyl Moiety : The presence of two fluorine atoms may increase lipophilicity, which is crucial for membrane permeability and biological activity.
- Methyl Sulfide Group : Contributes to the compound's reactivity and potential interactions with biological targets.
Synthesis Methods
Synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving sulfur-containing reagents. These methods are essential for producing the compound in sufficient purity for biological testing.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Computer-aided prediction tools like PASS suggest potential antimicrobial properties. Empirical validation is necessary to confirm these predictions.
- Anticancer Activity : Similar compounds have shown anticancer effects; thus, this compound may also possess similar properties.
Table 1: Predicted Biological Activities
| Activity Type | Predicted Effect | Notes |
|---|---|---|
| Antimicrobial | Yes | Requires empirical validation |
| Anticancer | Yes | Similar structures show promise |
| Other Pharmacological Effects | Unknown | Further studies needed |
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for elucidating its pharmacodynamics and pharmacokinetics. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or enzymes.
- Metabolic Stability Tests : Analyzing how the compound is metabolized in biological systems.
Q & A
Q. What are the recommended synthetic routes for (5-Ethoxy-2,4-difluorophenyl)(methyl)sulfane, and how can purity be validated?
The synthesis of aryl sulfides like this compound typically involves nucleophilic substitution or coupling reactions. A plausible route could start with a fluorinated phenol derivative (e.g., 2,4-difluoro-5-ethoxyphenol), which undergoes thioether formation via reaction with methanethiol or a methylthio precursor under basic conditions. For validation, purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection or gas chromatography–mass spectrometry (GC-MS). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS). X-ray crystallography using SHELX software may resolve ambiguities in stereochemistry.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : To confirm substituent positions and electronic environments. Fluorine atoms induce distinct splitting patterns in ¹H NMR, while ¹⁹F NMR provides direct evidence of fluorination .
- FTIR : To identify functional groups (e.g., C-S stretching at ~600–700 cm⁻¹).
- HRMS : For exact mass verification.
- X-ray crystallography : To resolve crystal packing and bond geometries, using refinement tools like SHELXL .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the sulfur moiety in this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model sulfur-centered reactions, such as oxidation to sulfoxide/sulfone derivatives or nucleophilic substitution. Molecular docking studies may predict interactions with biological targets (e.g., enzymes or receptors), leveraging structural analogs like antifungal dithiocarbamates with difluorophenyl groups . Computational tools like Gaussian or Schrödinger Suite are recommended for energy minimization and transition-state analysis.
Q. What strategies resolve conflicting NMR signals caused by dynamic effects in this compound?
Dynamic NMR (DNMR) or variable-temperature NMR can detect conformational exchange. For example, restricted rotation around the C-S bond may split signals; heating the sample collapses these into singlets. 2D techniques (e.g., HSQC, COSY) clarify scalar couplings, while NOESY identifies spatial proximities . If ambiguity persists, X-ray crystallography provides definitive structural validation .
Q. How does the electronic environment of the difluorophenyl group influence the sulfur atom’s reactivity?
The electron-withdrawing fluorine atoms polarize the aromatic ring, increasing the electrophilicity of the sulfur atom. This enhances susceptibility to oxidation (e.g., with H₂O₂ or mCPBA) or nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., methoxyphenyl sulfides) can isolate electronic effects. Electrochemical methods (cyclic voltammetry) quantify redox potentials, while Hammett constants correlate substituent effects .
Q. What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
Chirality may arise from restricted rotation or asymmetric centers introduced during synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalysts (e.g., Sharpless epoxidation conditions) can induce asymmetry. Purity is assessed via chiral HPLC or polarimetry. Racemization risks under acidic/basic conditions require kinetic studies .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies between theoretical and experimental spectral data?
Discrepancies may arise from solvent effects, tautomerism, or crystal packing. For NMR, ensure calculations include solvent parameters (e.g., IEF-PCM model in Gaussian). For crystallography, compare experimental data with Cambridge Structural Database entries. If contradictions persist, reevaluate synthetic pathways for unintended byproducts .
Q. What methodologies validate the stability of this compound under varying conditions?
Accelerated stability studies (e.g., exposure to heat, light, or humidity) combined with LC-MS monitor degradation. Kinetic profiling (Arrhenius plots) predicts shelf life. Trapping reagents like phosphine P2 detect sulfane sulfur intermediates during decomposition.
Experimental Design Considerations
Q. How to optimize reaction conditions for sulfur-functionalized derivatives?
Screen solvents (e.g., DMF for polar aprotic conditions), bases (e.g., K₂CO₃ vs. NaH), and catalysts (e.g., CuI for Ullman-type couplings). Design of experiments (DoE) software (e.g., JMP) identifies critical parameters (temperature, stoichiometry). Reaction progress is tracked via TLC or in-situ IR .
Q. What safety protocols are essential when handling sulfane sulfur intermediates?
Sulfane sulfurs (e.g., polysulfides) are reactive and toxic. Use inert atmospheres (N₂/Ar) and cold trapping (liquid N₂) during volatile byproduct formation. Waste must be treated with oxidizing agents (e.g., NaOCl) before disposal. Consult SDS guidelines and institutional protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
